tert-Butyl 4-((2-chloronicotinamido)methyl)piperidine-1-carboxylate
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Overview
Description
Tert-Butyl 4-((2-chloronicotinamido)methyl)piperidine-1-carboxylate: . This compound features a tert-butyl group, a chloronicotinamide moiety, and a piperidine ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-((2-chloronicotinamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 4-((2-chloronicotinamido)methyl)piperidine-1-carboxylate: can undergo various chemical reactions, including:
Oxidation: : Conversion of the piperidine ring to its corresponding N-oxide.
Reduction: : Reduction of the chloronicotinamide moiety to form the corresponding amine.
Substitution: : Replacement of the chloro group with other nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: : Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: : Piperidine N-oxide
Reduction: : 2-chloronicotinamide amine
Substitution: : Various substituted piperidine derivatives
Scientific Research Applications
Tert-Butyl 4-((2-chloronicotinamido)methyl)piperidine-1-carboxylate: has several applications in scientific research:
Chemistry: : It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: : The compound can be used to study biological processes involving nicotinamide derivatives.
Industry: : Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which tert-Butyl 4-((2-chloronicotinamido)methyl)piperidine-1-carboxylate exerts its effects depends on its molecular targets and pathways involved. For example, in biological systems, it may interact with enzymes or receptors that are part of specific metabolic pathways. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Tert-Butyl 4-((2-chloronicotinamido)methyl)piperidine-1-carboxylate: can be compared with other similar compounds such as:
Nicotinamide derivatives: : These compounds share the nicotinamide moiety but differ in their substituents and core structures.
Piperidine derivatives: : Other piperidine-based compounds may have different functional groups attached to the ring.
The uniqueness of This compound lies in its specific combination of the tert-butyl group, chloronicotinamide moiety, and piperidine ring, which provides distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 4-[[(2-chloropyridine-3-carbonyl)amino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClN3O3/c1-17(2,3)24-16(23)21-9-6-12(7-10-21)11-20-15(22)13-5-4-8-19-14(13)18/h4-5,8,12H,6-7,9-11H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCNHMZGBNRMLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CNC(=O)C2=C(N=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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